N-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide N-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14542987
InChI: InChI=1S/C21H19N3O3/c1-15-8-10-16(11-9-15)26-14-12-24-18-6-3-2-5-17(18)22-21(24)23-20(25)19-7-4-13-27-19/h2-11,13H,12,14H2,1H3,(H,22,23,25)
SMILES:
Molecular Formula: C21H19N3O3
Molecular Weight: 361.4 g/mol

N-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide

CAS No.:

Cat. No.: VC14542987

Molecular Formula: C21H19N3O3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide -

Specification

Molecular Formula C21H19N3O3
Molecular Weight 361.4 g/mol
IUPAC Name N-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide
Standard InChI InChI=1S/C21H19N3O3/c1-15-8-10-16(11-9-15)26-14-12-24-18-6-3-2-5-17(18)22-21(24)23-20(25)19-7-4-13-27-19/h2-11,13H,12,14H2,1H3,(H,22,23,25)
Standard InChI Key QPJHWTOCZTWCQT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CO4

Introduction

Basic Information

  • IUPAC Name: N-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide .

  • Molecular Formula: C21H19N3O3 .

  • Molecular Weight: 361.4 g/mol .

  • PubChem CID: 652971 .

Structural Representation

The compound consists of a benzimidazole core linked to a furan carboxamide group via an ethyl chain substituted with a 4-methylphenoxy group. Its structure is characterized by:

  • A planar benzimidazole ring system.

  • A furan ring contributing to aromaticity.

  • A methyl-substituted phenoxy group enhancing hydrophobic interactions.

PropertyValue
Molecular FormulaC21H19N3O3
Molecular Weight361.4 g/mol
SMILES NotationCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CO4

Synthesis

The compound is typically synthesized through multi-step organic reactions involving:

  • Formation of the benzimidazole core.

  • Introduction of the ethyl chain with a phenoxy group.

  • Coupling with furan carboxylic acid derivatives to form the final amide linkage.

Characterization Techniques

The compound's identity and purity are confirmed using:

  • NMR Spectroscopy: For structural elucidation.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Elemental Analysis: For composition verification .

Antimicrobial Potential

Benzimidazole derivatives, including compounds structurally similar to N-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide, have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens . The presence of the benzimidazole moiety enhances binding to microbial enzymes such as dihydrofolate reductase (DHFR), which is critical for purine synthesis in pathogens.

Observed Antimicrobial Activity

Strain TypeMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria~1.27–2.65 µM .
Fungal speciesComparable MIC values observed .

Anticancer Potential

Benzimidazole-based compounds are widely studied for their anticancer properties due to their ability to intercalate DNA and inhibit enzymes involved in cell proliferation . While specific data on this compound's anticancer activity is limited, similar derivatives have shown promising results against colorectal carcinoma (HCT116) and breast adenocarcinoma (MCF7) cell lines.

Key Findings from Similar Compounds:

Cell LineIC50 (µM)Reference Compound
HCT116 (Colorectal)~4.53–5.85 µMBenzimidazole derivatives .
MCF7 (Breast Cancer)~6–8 µMRelated benzimidazoles .

Antimicrobial Mechanism

The compound likely acts by:

  • Binding to microbial DHFR, disrupting nucleotide synthesis.

  • Interfering with cell wall synthesis or membrane integrity due to its hydrophobic phenoxy group .

Anticancer Mechanism

Potential mechanisms include:

  • Inhibition of topoisomerase enzymes, preventing DNA replication.

  • Induction of apoptosis via mitochondrial pathways.

Comparative Analysis with Similar Compounds

To contextualize the significance of N-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide, a comparison with related benzimidazole derivatives is provided:

CompoundActivityKey Structural Feature
Benzimidazole-furan carboxamidesAntimicrobial, anticancerFuran carboxamide linkage
Benzimidazole-thiazole derivativesAntimicrobial, apoptosis-inducingThiazole substitution
Benzimidazole-sulfonamidesBroad-spectrum antimicrobialSulfonamide group

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